4-Methyl-1,3-oxazol-2-carbaldehyd

Übersicht

Beschreibung

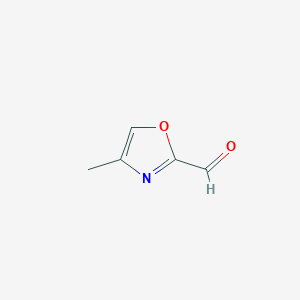

4-Methyl-1,3-oxazole-2-carbaldehyde is a chemical compound with the molecular formula C5H5NO2 . It is a liquid at room temperature and has a molecular weight of 111.1 .

Synthesis Analysis

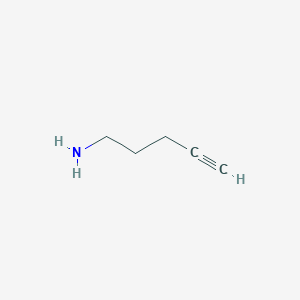

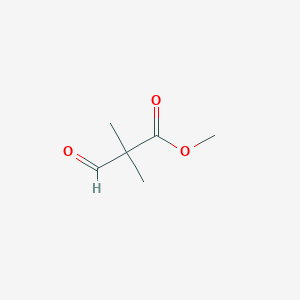

The synthesis of oxazoles, including 4-Methyl-1,3-oxazole-2-carbaldehyde, can be achieved through various methods. One such method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . An improved one-pot van Leusen oxazole synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .Molecular Structure Analysis

The molecular structure of 4-Methyl-1,3-oxazole-2-carbaldehyde consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The 4-methyl group is attached to the carbon atom at position 4 of the oxazole ring .Chemical Reactions Analysis

Oxazoles, including 4-Methyl-1,3-oxazole-2-carbaldehyde, can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Oxazoles can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Physical And Chemical Properties Analysis

4-Methyl-1,3-oxazole-2-carbaldehyde is a liquid at room temperature . It has a melting point of 50-52°C .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

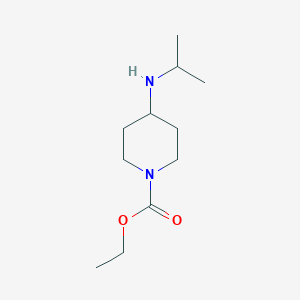

Oxazolderivate, einschließlich derer mit einer 1,3-Oxazolstruktur, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie können als Bioisostere für carbonylhaltige Moleküle wie Carbonsäuren, Ester und Amide fungieren, die für die Bindung an Liganden im Pharmakophor essentiell sind . Dies deutet darauf hin, dass 4-Methyl-1,3-oxazol-2-carbaldehyd möglicherweise bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden könnte, die auf eine Reihe von Krankheitserregern abzielen.

Medizinische Chemie

Der Oxazolring ist ein wichtiger Bestandteil in der medizinischen Chemie, da er die Fähigkeit besitzt, an verschiedene Liganden zu binden. Verbindungen mit einem Oxazolring wurden synthetisiert und gegen Bakterienstämme wie S. aureus, S. pyogenes, P. aeruginosa, E. coli und Pilzstämme wie C. albicans, A. niger und A. clavatus getestet . This compound könnte auf seine Wirksamkeit bei der Behandlung von Infektionen untersucht werden, die durch diese Organismen verursacht werden.

Synthese neuer Verbindungen

Oxazolderivate werden häufig als Zwischenprodukte bei der Synthese komplexerer Moleküle verwendet. Die einzigartige Reaktivität des Oxazolrings ermöglicht die Herstellung vielfältiger Verbindungen mit potentiellen Anwendungen in verschiedenen Bereichen der Chemie und Pharmakologie . This compound kann als Vorläufer oder Zwischenprodukt in solchen Syntheseprozessen dienen.

Katalyse

Forschungen haben gezeigt, dass Oxazole an katalytischen Prozessen beteiligt sein können, insbesondere bei der Synthese von Benzoxazolen . Das Vorhandensein einer Methylgruppe in der 4-Position von This compound könnte seine katalytischen Eigenschaften beeinflussen und es für den Einsatz in der Katalyseforschung geeignet machen.

Studien zur biologischen Aktivität

Die Struktur von Oxazolen macht sie für Studien zur biologischen Aktivität geeignet. Sie wurden verwendet, um die antibakterielle Aktivität gegen verschiedene Bakterienstämme und die antifungale Aktivität gegen Pilze zu testen . This compound könnte in solchen Studien wertvoll sein, um sein biologisches Aktivitätsspektrum zu verstehen.

Wirkmechanismus

4-Methyl-1,3-oxazole-2-carbaldehyde is thought to act by binding to cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of drugs and other compounds. By binding to these enzymes, 4-Methyl-1,3-oxazole-2-carbaldehyde can inhibit their activity, leading to a decrease in the metabolism of the compounds they act on.

Biochemical and Physiological Effects

4-Methyl-1,3-oxazole-2-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. In studies using animal models, it has been shown to reduce inflammation and oxidative stress. It has also been shown to increase the activity of certain enzymes, such as cytochrome P450, and to reduce the activity of other enzymes, such as monoamine oxidase. Additionally, it has been shown to reduce the toxicity of certain drugs, such as acetaminophen.

Vorteile Und Einschränkungen Für Laborexperimente

4-Methyl-1,3-oxazole-2-carbaldehyde has a number of advantages for lab experiments. It is relatively easy to synthesize, and it can be used in a wide range of experiments. Additionally, it has a low toxicity and is relatively stable in solution. However, it has some limitations as well. It is not very soluble in water, and it is not very stable in the presence of light or heat.

Zukünftige Richtungen

The potential future directions for research involving 4-Methyl-1,3-oxazole-2-carbaldehyde are numerous. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of drugs and other compounds. Finally, further research could be done to explore its potential applications in agricultural and environmental sciences.

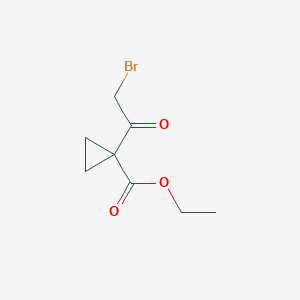

Synthesemethoden

4-Methyl-1,3-oxazole-2-carbaldehyde can be synthesized in a variety of ways. One method involves reacting ethyl acetoacetate with 4-methyl-1,3-oxazole in the presence of a base, such as sodium ethoxide. This reaction produces the 4-Methyl-1,3-oxazole-2-carbaldehyde in a high yield. Another method involves the oxidation of 4-methyl-1,3-oxazole with a strong oxidizing agent, such as potassium permanganate, followed by a reaction with ethyl acetoacetate. This reaction also produces the 4-Methyl-1,3-oxazole-2-carbaldehyde in a high yield.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-methyl-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-3-8-5(2-7)6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFUYXRLSRTPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565433 | |

| Record name | 4-Methyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159015-07-3 | |

| Record name | 4-Methyl-2-oxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159015-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-oxazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)

![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)

![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)